Spatial Architecture: Phenyl-Centric Branching vs. Linear Alkyl Linkers
Ph-Bis(C1-N-(C2-NH-Boc)2) provides a rigid, phenyl-centered branching geometry that is fundamentally distinct from the flexible, linear structure of simple alkyl linkers. While direct head-to-head degradation assays comparing this specific linker to a simple alkyl chain are not publicly available, the structural differentiation is absolute and quantifiable. For instance, a common comparator, NH2-C2-NH-Boc (CAS: 57260-73-8), is a linear molecule with a single flexible ethylene chain and one Boc-protected amine . In contrast, Ph-Bis(C1-N-(C2-NH-Boc)2) contains a central phenyl ring that forces a ~120-degree angle between its two substituted arms, each bearing a Boc-protected amine terminus . This imposes a more constrained and defined spatial orientation on the conjugated ligands, a feature known to influence ternary complex formation with E3 ligase and target protein [1].
| Evidence Dimension | Molecular Geometry (Spatial Orientation) |
|---|---|
| Target Compound Data | Rigid, branched geometry centered on a phenyl ring. Angle between two N-substituents is approximately 120 degrees. |
| Comparator Or Baseline | NH2-C2-NH-Boc (Linear Alkyl Linker) - Linear geometry with free rotation around single bonds. |
| Quantified Difference | Discrete branching vs. continuous linear flexibility. Angle between functional arms is ~120° vs. variable (0-180°). |
| Conditions | Structural analysis based on molecular formula (C36H64N6O8) and IUPAC name. |
Why This Matters
The distinct geometry directly impacts the relative orientation of the E3 ligase ligand and the target protein ligand, a critical factor for productive ternary complex formation and efficient ubiquitination [1].
- [1] Bondeson, D. P., et al. (2018). Catalytic in vivo protein knockdown by small-molecule PROTACs. *Nature Chemical Biology*, 14(4), 431-441. View Source
